molecular formula C14H12N2O B8610685 4-(4-Methyl-benzooxazol-2-yl)-phenylamine CAS No. 313527-50-3

4-(4-Methyl-benzooxazol-2-yl)-phenylamine

Cat. No. B8610685
M. Wt: 224.26 g/mol
InChI Key: XIPPVEQKMKCPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-benzooxazol-2-yl)-phenylamine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methyl-benzooxazol-2-yl)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methyl-benzooxazol-2-yl)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

313527-50-3

Product Name

4-(4-Methyl-benzooxazol-2-yl)-phenylamine

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-(4-methyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C14H12N2O/c1-9-3-2-4-12-13(9)16-14(17-12)10-5-7-11(15)8-6-10/h2-8H,15H2,1H3

InChI Key

XIPPVEQKMKCPHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-amino-benzoic acid (2.0 g, 14.5 mmol) in PPA (˜85 g) was added 2-amino-m-cresol (1.8 g, 15.3 mmol). The reaction was heated to 160° C. for 14 h, then carefully quenched in aqueous sodium carbonate (˜50% saturated) at room temperature. Ethyl acetate was added, and the organic layer was washed with water and brine, and dried over sodium sulfate. The crude product was obtained was subsequently purified by flash column chromatography on silica gel eluting with ethyl acetate in hexanes to afford the desired product, 4-(4-methyl-benzooxazol-2-yl)-phenylamine as a light pink solid, 1.8 g (56%). LC-MS m/z=225 [C14H12N2O+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

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